Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Cd2+ coordination: an efficient structuring switch for polypeptide polymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY00810H
Stimuli-responsive polypeptides have practical applications in devices and therapeutic delivery. Here we report that coordination to Cd2+ metal species can be used as a robust stimulus to control both, α-helix and β-sheet secondary structuring of polypeptide polymers whose metal responsiveness was achieved in the presence of a competitive buffer. As evidenced by circular dichroism analyses, secondary structuring can be easily reversed using “sequestering” external ligands, such as EDTA, that are widely used in industry, to finally design a multivalent polypeptide backbone combining metal responsiveness to two other stimuli, pH and redox conditions.
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Truxene-based porous polymers: from synthesis to catalytic activity†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY01082J
We report a multigram synthesis of new, robust, insoluble porous organic polymers based on the semiconducting platform of hexamethyltruxene (TxPPs and TxBnPPs) which present high Brunauer–Emmett–Teller (BET) specific surface areas (1710–1186 m2 g−1). These new polymers exhibit high thermal and chemical stability and can be easily postfunctionalized under different reaction conditions, allowing the incorporation of acid, base or acid–base groups (TxPPs-SO3H, TxPPs-NH2 and TxPPs-SO3H–NH2) in the polymeric networks, yet displaying a significant porosity. The potential applications of the new truxene-based polymers as heterogeneous catalysts are also presented. The intrinsic photocatalytic activity of the truxene network which takes advantage of the semiconducting character of the constituent units is investigated in the aerobic oxidative self-coupling of benzylamine under visible light. On the other hand, the use of these polymers as heterogeneous supports is investigated by studying the catalytic behavior of the monofunctional acid or bifunctional acid–base polymers in esterification and transesterification and one-pot cascade reactions, respectively.
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Efficient cancer cell capturing SiNWAs prepared via surface-initiated SET-LRP and click chemistry†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY00247H
Circulating tumor cells (CTCs) exist in extraordinarily low numbers in the blood of patients with solid tumors, and thus the discovery of a more effective, economical and specific way to capture tumor cells is essential and still remains a tremendous challenge. In this work, the glycopolymer, poly(N-acryloyl glucosamine) (PAGA), and TD05 aptamers were combined on silicon nanowire arrays (SiNWAs) to capture Ramos cells through SET-LRP and click chemistry for the first time. The polymerizations showed controllable living features using 2-hydroxyethyl α-bromoisobutyrate (HEBiB) as a sacrificial initiator. In a serum-containing environment, PAGA-modified surfaces could catch small amounts of Ramos cells. Furthermore, the number of captured specific Ramos cells increased extensively compared with the control after the introduction of the aptamer molecule TD05 onto the PAGA-modified surface. A few non-specific Baf3 cells were captured on the surfaces prepared. The results revealed the synergistic effect generated by combining a glycopolymer and aptamer, which could achieve multivalency-enhanced effective and specific cancer cell capturing, thus suggesting that this can be a promising approach for cancer detection.
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Multivalent peptides displayed on OEGMA-based copolymers for the modulation of protein–protein interactions†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01080B
Direct conjugation of peptides to large polymers has been a promising strategy to overcome the intrinsic limitation of peptides in terms of circulation lifetime, proteolytic stability, and cell/tissue uptake efficiency. As a comb-shaped derivative of polyethylene glycol (PEG), poly(oligoethylene glycol monomethyl ether methacrylate) (pOEGMA) has recently attracted a great deal of interest, which leads to the development of new polymer–protein conjugates. However, pOEGMA has rarely been exploited for the construction of polymer–peptide conjugates. This study reports a new class of copolymer–peptide conjugates which exploits pOEGMA as the polymeric backbone, into which multiple copies of peptides are incorporated. Peptides that can efficiently modulate the protein interaction of p53 and Mdm2/Mdm4 were selected as a model to explore the effect of the composition of OEGMA-based copolymers, the crosslinker length, and especially the number of conjugated peptides on the binding affinity to the target protein. We demonstrated that the binding affinity of the conjugated peptides to the protein is slightly increased (or at least not compromised) even when a large number of peptides (up to 45) are displayed on copolymers because of the positive contribution of multivalent effects. Compared to linear or branched PEGs, OEGMA-based polymers offer superior flexibility in the structure for finely modulating the bioactivity of pOEGMA–peptide conjugates, which is of particular interest for further biomedicine applications. This study not only generates unique multivalent peptide-displayed copolymer conjugates with therapeutic potential, but also provides insight into the design of other therapeutic polymer–peptide conjugates.
Detail
Facile fabrication of glycopolymer-based iron oxide nanoparticles and their applications in the carbohydrate–lectin interaction and targeted cell imaging†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C5PY01954K
A novel method for facile fabrication of glycopolymer-based iron oxide nanoparticles (GIONs) is developed. Via perfluorophenylazide photochemically induced C–H insertion, alkynyl groups were introduced onto the polymer which was precoated on the iron oxide nanoparticle surface. GIONs were then prepared by conjugating the azide-functionalized carbohydrate to the introduced alkynyl groups via click chemistry. Polyvinyl alcohol-coated and dextran-coated iron oxide NPs were chosen as scaffolds to attach two different carbohydrates, α-D-mannose and β-D-glucose, to fabricate multivalent GIONs, respectively. The multivalent GIONs demonstrated high binding affinities towards the corresponding lectins in both protein and cell chips. As a proof of concept, fluorescent GIONs (Gal-RhB-IONPs) were fabricated, which showed selective and efficient internalization by ASGP-R overexpressing HepG2 cells targeted.
Detail
Distinguishing relaxation dynamics in transiently crosslinked polymeric networks†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C7PY00574A
Polymeric materials based on reversible non-covalent associations possess diverse mechanical behaviour, responsiveness to external stimuli and self-healing properties. Unlike covalently-bonded polymeric materials, whose properties are conventionally engineered through the polymer structure alone, the mechanical performance of a supramolecular material can be designed via two motifs: the polymer architecture (e.g., polymer molecular weight or structure) and the physical crosslinks (e.g., thermodynamics or kinetics of binding) between polymers. Here, we demonstrate the preparation of aqueous-based supramolecular polymeric materials utilising cucurbit[8]uril (CB[8]) crosslinking of multivalent polymers of varying molecular weights. By exploiting three kinetically distinct supramolecular motifs, we show that it is possible to relate the contributions of polymer architecture and dynamic crosslinking to the ultimate mechanical properties of the materials. These studies improve our understanding of the challenging relationships between design of supramolecular polymeric materials and their complex viscoelastic behaviour as well as relaxation dynamics.
Detail
Hydrogen-transfer and condensation–addition polymerizations of acrylic acid†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY00271A
The hydrogen-transfer and condensation–addition polymerizations of acrylic acid (AA) to synthesize aliphatic polyesters have been investigated. We first performed catalyst screening for the hydrogen-transfer polymerization of AA and found that a variety of molecular catalysts, such as phosphines, N-heterocyclic carbenes (NHCs), Lewis pairs, and Brønsted acids, produced oligomeric poly(3-hydroxypropionate). Phosphines and NHCs act as Lewis bases to undergo Michael addition to AA followed by proton transfer to facilitate the polymerization, while strong Brønsted acid catalysts simply activate the carbonyl group of AA to produce the highest molecular weight polyester (Mn = 510, Mw/Mn = 1.4) with a vinyl group at the chain end. The resulting polyester readily undergoes depolymerization in the presence of strong Brønsted acid catalysts. The polyesters can be used as a macromonomer for the radical copolymerization with methyl (meth)acrylates and styrene to produce graft copolymers having the polyester in the side chain. The glass transition temperature of the graft copolymers decreased with the increase of the composition ratio of the polyester. Strong Brønsted acids also catalyzed new condensation–addition polymerization of AA with diols, ethylene and propylene glycols, to produce poly(ester-ether)s. This polymerization is an efficient tandem catalysis and proceeds through the condensation of the carboxylic acid with diols followed by the oxa-Michael addition.
Detail
Responsive surface adhesion based on host–guest interaction of polymer brushes with cyclodextrins and arylazopyrazoles†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY01496E
Three supramolecular adhesive systems based on the host–guest interaction of β-cyclodextrins (β-CD) with photoresponsive arylazopyrazoles (AAP) are reported. Glass substrates and silicon wafers were functionalized either with β-CD or AAP containing polymer brushes by microcontact printing and surface initiated atom transfer radical polymerization (SI-ATRP). Two host or guest surfaces were glued by incubation with the complementary guest or host polymer. In addition, complementary surfaces functionalized with guest and host polymer brushes were glued together. The adhesion strength of the three systems was investigated in air as well as under water and UV irradiation. All systems show strong supramolecular adhesion in air due to multivalent host–guest interaction. The system based on two complementary surfaces has excellent water resistance, adhesion can be de-activated by irradiation with UV light, and adhesion can be reversed using a competitive guest, but no direct photo-release was observed due to a hindered photo-isomerization in the nanoscale confinement of the polymer brushes sandwiched between two adhering substrates.
Detail
A study on the preparation of alkyne functional nanoparticles via RAFT emulsion polymerisation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY01579A
The multivalent presentation of functional groups on nanoparticle surfaces has long been exploited to attach biologically active moieties. The conventional chemistries typically used (amide, ester, disulfide) however, are non-selective and inefficient. The Huisgen azide alkyne [1,4] cycloaddition (CuAAC) ‘click’ reaction has paved the way for atom economic, and orthogonal conjugation chemistries, and is now widely used in nanoparticle science. In this work, alkyne functionalised nanoparticles were prepared, without lengthy post-nanoparticle synthesis modification procedures, exploiting RAFT emulsion polymerisations stabilised by functional macro-RAFT agents. Our results indicated that ester derived RAFT agents and addition of pendant charged groups are vital to retain colloidal stability and narrow molecular weight distributions. Finally the nanoparticles and model polymers were functionalised with an azido functional polymer and fluorescent dye, showing the surfaces were easily accessible for rapid and efficient post-polymerisation functionalisation.
Detail
Site-specific conjugation of antifreeze proteins onto polymer-stabilized nanoparticles†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C8PY01719K
Antifreeze proteins (AFPs) have many potential applications, ranging from cryobiology to aerospace, if they can be incorporated into materials. Here, a range of engineered AFP mutants were prepared and site-specifically conjugated onto RAFT polymer-stabilized gold nanoparticles to generate new hybrid multivalent ice growth inhibitors. Only the SNAP-tagged AFPs lead to potent ‘antifreeze’ active nanomaterials with His-Tag capture resulting in no activity, showing the mode of conjugation is essential. This versatile strategy will enable the development of multivalent AFPs for translational and fundamental studies.
Detail
Synthesis of well-defined glycopolymers with highly ordered sugar units in the side chain via combining CuAAC reaction and ROMP: lectin interaction study in homo- and hetero-glycopolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C9PY00756C
The heterogeneity of natural oligosaccharides containing various sugar units exists widely in molecular recognition, which can be utilized in enhancing the affinity and selectivity toward a specific receptor, thus the design of novel heterogeneous glycopolymers with different sugar motifs is of critical importance in the glycopolymer field. To investigate the significance of glycoheterogeneity in carbohydrate–protein binding, a series of well-defined homo-, hetero-glycopolymers and block, random glycopolymers with highly ordered sugar units in the side chain has been prepared by the combination of CuAAC reaction and ring-opening metathesis polymerization (ROMP). Isothermal titration calorimetry (ITC) measurements of the obtained glycopolymers with concanavalin A (Con A) as the model receptor indicated that the heteroglycopolymers, poly(Man-βGlu) and poly(Man-βGal) bearing both α-mannose and nonbinding β-glucose or β-galactose units, exhibit an approximately or more than 5-fold increase in their binding affinities to concanavalin A (Con A) as compared to monoglycopolymer poly(Man-Alkyne) and an over 1000-fold increase comparable to monosaccharide, methyl-α-mannose. The results revealed in this study further confirmed that heteroglycopolymers with non-binding sugar units present better specificity toward Con A than do monoglycopolymers with other functional groups in the side chain due to synergistic effects. As expected, both homoglycopolymers, poly(Man-Man) and poly(αGlu-αGlu) have strong binding activities towards Con A (Ka = 13.90 × 106 M−1, Ka = 9.52 × 106 M−1, respectively) due to multivalent binding and/or carbohydrate cluster effects. More intriguingly, the heteroglycopolymer, poly(Man-αGlu), exhibits near binding affinities to Con A in comparison with poly(Man-Man) supported by synergistic effects or an interplay where αGlu residues are added as weaker second binding units.
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C9PY90125F
A graphical abstract is available for this content
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Controlled synthesis of glycopolymers with pendant complex-type sialylglycopeptides and their binding affinity with a lectin and an influenza virus†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C9PY00745H
Glycopolymers bearing complex-type sialylglycopeptides (SGPs) were synthesized using polymers with pendant-activated esters, poly(N-succinimidyl acrylate)s (polyNSAs), and SGP in which N-acetylneuraminic acids were presented at the nonreducing ends. The SGP-grafted copolymers were synthesized successfully by post-polymerization modification of an amino group of SGP with N-succinimidyl esters on the polyNSAs, with different degrees of polymerization (DPs) and degrees of substitution (DSs) of SGP. The resulting glycopolymers bearing SGPs exhibited strong interaction with the corresponding lectin Sambucus sieboldiana agglutinin with higher association constant (Ka) values of the order of 107 M−1. Moreover, the glycopolymers bearing SGPs interacted strongly with the human influenza A virus because of the multivalency of the oligosaccharide moieties on the polymer backbone. Their binding affinities increased with increasing DP and DS of SGP. The glycopolymers did not potentially induce cytotoxicity in the cells.
Detail
Design and synthesis of a polyguanidium vector with enhanced DNA binding ability for effective gene delivery at a low N/P ratio†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C9PY01481K
Synthetic cationic polymers are commonly used vectors for non-viral gene delivery. However, the transfection efficiencies of such vectors are inevitably linked to their cytotoxicity, because the positive charge density of the polymers is the decisive factor of both. High charge density is necessary for gene condensation and intracellular internalization, while it also leads to undesired toxicity mainly due to membrane disruption. To address this problem, in this work, we introduced a new DNA binding driving force into the polymeric vector, using a guanidium-on-backbone polymer to facilitate efficient gene condensation. In addition to electrostatic interactions, polyguanidium provided extra affinity toward DNA by serving as a multivalent minor groove binder. It was shown that this polymer could tightly condense genes at relatively low charge ratios using an N/P ratio as low as 2.5 : 1 and give a gene transfection efficiency comparable to the commercially available reagent, 25 kDa polyethyleneimine. Such polymers also exhibited relatively low toxicity, benefited from their lower positive charge density.
Detail
Multiarm star polymers based on thiol–ene photoclick cyclodextrin cores†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C9PY01338E
Highly efficient synthesis of multifunctional initiators based on cyclodextrin (CD) cores was achieved by a thiol–ene photoclick strategy. Different from existing approaches, the method reported here uses a thiol containing an ATRP initiating moiety to enable rapid and complete multivalent functionalization of the primary and secondary faces of α-, β-, and γ-CDs. The photoclick CD cores were attained in high yield through simple purification. They were successfully employed in a “core-first” approach to prepare well-defined multiarm star polymers via ATRP.
Detail
Protein aggregation nucleated by functionalized dendritic polyglycerols†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00667J
Dendritic polyglycerols (dPGs) are emerging as important polymers for the study of biological processes due to their relatively low toxicity and excellent biocompatibility. The highly branched nature and high density of endgroups make the dPGs particularly attractive frameworks for the study of multivalent interactions such as multivalent protein–carbohydrate interactions. Here, we report the synthesis of a series of lactose functionalized dPGs with different hydrodynamic radii. A series of lactose functionalized dPGs bearing different densities of lactose functional groups was also synthesized. These lactose functionalized dPGs were used to study the templated aggregation of galectin-3, a galactoside binding protein that is overexpressed during many processes involved in cancer progression. Dynamic light scattering measurements revealed a direct correlation between the hydrodynamic radii of the lactose functionalized dPGs and the size of the galectin-3/lactose functionalized dPG aggregates formed upon mixing the lactose functionalized dPGs with galectin-3 in solution. These studies exposed the critical role of galectin-3's N-terminal domain in formation of galectin-3 multimers and also enabled comparisons of polymer templated aggregation using nonspecific interactions versus specific protein–carbohydrate binding interactions.
Detail
Thermoresponsive cationic dendronized copolymers and their corresponding nanogels as smart gene carriers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00631A
Dendronization of polymers enhances the crowding and cooperative effects to provide efficient encapsulation and protection of biomacromolecules, which may provide a new strategy for developing novel advanced biomaterials. In the present work, a class of thermoresponsive dendronized copolymers and their corresponding nanogels were prepared, and their properties as siRNA carriers were investigated. These copolymer materials are constituted with ethoxyl- and amino-terminated dendritic oligoethylene glycol (OEG) moieties to provide thermoresponsiveness and positive charges for specific interaction with siRNA, respectively. Multivalency from the dendritic architecture affords these cationic copolymer materials appropriate compositions for efficient condensation with negatively charged siRNAs, and provides excellent protection for them. Thermoresponsive properties from the OEG dendrons can favorably trigger the release of encapsulated siRNAs through the collapse of copolymer chains upon phase transitions at physiological temperature. In comparison with the copolymers, the corresponding nanogels show favorable propensity to condensate, protect, and efficiently release siRNAs even when a low amount of ammonium units was presented. The enhanced proximity effects from intermolecularly appended dendrons within the spherical morphology of nanogels are remarkable. The nanogels/siRNA complex can be taken up efficiently by the cells, and greatly knock down the expression of target genes. These features guarantee dendronized copolymer-based nanogels as highly promising vectors for gene delivery.
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3D printing and growth induced bending based on PET-RAFT polymerization†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00600A
4D printing has steadily become an emerging area of advanced manufacturing research and has produced some truly fantastic innovations. Previously we have demonstrated the 3D printing process based on PET-RAFT polymerization, and its subsequent capability in the post-production modification of surface properties. In this work, (1) we further optimized the PET-RAFT 3D printing formulation by replacing RAFT agent CDTPA with BTPA and adjusting the monomer composition; (2) we also observed the photodegradation of the photocatalysts EB and EY under 405 nm light and the effects this has on 3D printing; (3) we then did successful 3D printing using a commercial 405 nm DLP 3D printer, with an improved build speed of up to 2.29 mm h−1; (4) lastly, for the first time we have demonstrated a method for growth induced bending of a 3D printed strip, where the growth on one side of the strip causes stress and the strip bends accordingly to reach a more comfortable position.
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Redefining the chemistry of super-macroporous materials: when dendritic molecules meet polymer cryogels†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00542H
Considering affinity chromatography as one of the main application areas of super-macroporous polymers, the selectivity and specificity of the interactions between the matrix and the specific substrate are critical. The combination of classical and dendritic monomers (DMs) then represents a novel alternative in which multivalent interactions are possible. In this context, the so-called cryogels (CGs) – which are form from freezing-thawing processes – represent an appealing alternative due to their effective mass transport and good mechanical properties. The aim of this work was to present a strategy to yield dendritic polymer-based cryogels (dCGs) according to a sustainable methodology, as a potential support for immunoglobulin G (IgG) purification. We describe here the synthesis and characterization of polyethylene glycol dimethacrylate (PEGDMA) based CGs obtained by their co-polymerization with acrylamide (AAm) or acrylic acid (AAc) and/or di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate hydrolyzed (ABAh) as DM. The polymerization reactions were photoinitiated under irradiation at 470 nm. The morphological characteristics, physicochemical properties and subsequent adsorption of IgG in dCGs were mainly controlled by the relative composition and type of monomers. The architecture of dCGs introduced a dendritic effect that acted synergistically on the structure/property relationship of the matrices.
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Slightly congested amino terminal dendrimers. The synthesis of amide-based stable structures on a large scale†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00667C
Nowadays, amino terminal dendrimers are appealing materials for biological applications due to their multivalence and the versatile conjugation of the amino groups. However, the high reactivity of these terminal groups can be decreased by steric hindrance, limiting their possible bioapplications. Herein, we report the divergent synthesis of slightly sterically hindered amino terminal polyamide dendrimers. A simple and unique AB2 scaffold has been chosen to build the dendritic structures, where only amide bonds have been used as the connecting unit. The 1–7 relative positions of the amino groups in the AB2 monomers avoid the steric congestion of the macromolecules, allowing the construction of robust dendrimers up to the fifth generation. The construction of the dendrimers is based on two well-established reactions, using simple and cheap reactants, with yields above 90% on a gram scale and easy purification procedures. This synthetic methodology constitutes an easy and efficient way for the preparation of stable and aqueous soluble dendrimers on a gram scale, representing a substantial improvement over the synthesis of this kind of aliphatic polyamide amino terminal dendrimer. The prepared structures were completely characterized and evaluated by size exclusion chromatography, diffusion ordered spectroscopy and atomic force microscopy to determine their size. Molecular dynamics simulations were also carried out and the values obtained were consistent with the experimentally determined values.
Detail
10492
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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